pirrolizidinas

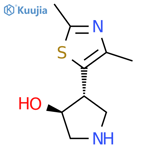

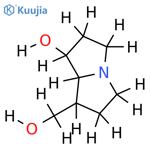

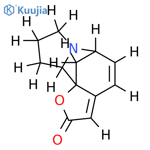

Pyrrolizidines are a class of heterocyclic natural products found in various plants, particularly within the Senecio and Eupatorium genera. These compounds contain an unusual five-membered ring with a nitrogen atom, forming a pyrrole-like structure fused to an imidazoline ring. Pyrrolizidine alkaloids (PAs) are known for their potent biological activities, including cytotoxic, hepatotoxic, and immunosuppressive effects.

Structurally diverse, these alkaloids can be classified into several subgroups based on the presence of specific substituents and functional groups. They often possess complex ring systems that contribute to their unique chemical properties and pharmacological actions. Due to their potential toxicity, pyrrolizidines are regulated in many countries due to their ability to cause serious liver damage upon ingestion.

In addition to their natural occurrence, synthetic analogs of pyrrolizidine alkaloids have been developed for various applications, including as antifungal agents and as chemical tools in organic synthesis. Their study continues to provide valuable insights into the design of new drugs with targeted biological activities.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

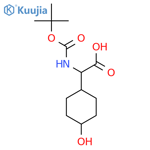

|

N/A | 850696-97-8 | C14H25NO3 |

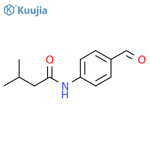

|

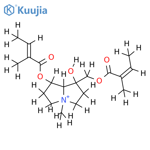

N-methyl-O7,O9-diangeloyl-1alpha-hydroxyl-platynecinium chloride | 135574-54-8 | C19H30NO5 |

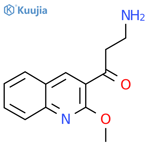

|

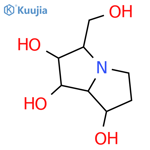

(1S,7S,7aR)-7-Hydroxy-1-hydroxymethylpyrrolizidine | 21824-59-9 | C8H15NO2 |

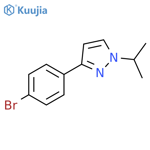

|

Curassavine N-oxide | 68385-71-7 | C16H29NO5 |

|

(-)-turneforcidine | 21850-67-9 | C8H15NO2 |

|

Phalaenopsine Is | 41451-64-3 | C20H27NO5 |

|

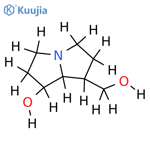

(-)-(1R,2R,3R,7R,7aR)-hexahydro-3-hydroxymethyl-1H-pyrrolizine-1,2,7-triol | 126655-21-8 | C8H15NO4 |

|

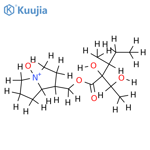

(2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((7aS)-(7ar)-hexahydropyrrolizin-1c-ylmethylester) | 903507-51-7 | C15H27NO4 |

|

(+)-norsecurinine | 102044-56-4 | C12H13NO2 |

|

(-)-(3ar,3bt,5ac,5bt,10at,12ac)-dodecahydro-[1,2,5,6]tetrathiocino[3,4-a;8,7-a']dipyrrolizine | 14051-10-6 | C14H22N2S4 |

Literatura Relacionada

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

Fornecedores recomendados

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados